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Compound of Interest

Compound Name: Tert-butyl 3-(3-oxopropyl)azetidine-1-carboxylate

CAS No.: 154748-55-7

Cat. No.: B3379298

Get Quote

Executive Summary
Boc-protected azetidine aldehydes, specifically 1-Boc-azetidine-3-carboxaldehyde (CAS: 177947-96-5), are highly versatile, strained-ring building blo

chemistry, peptidomimetic design, and PROTAC (Proteolysis Targeting Chimera) synthesis[1]. Because this molecule houses three distinct chemical e

group, a polar strained ring, and a reactive electrophile—its solubility profile dictates its stability, handling, and efficacy in synthetic workflows. This wh

of the structural determinants governing its solubility and delivers field-proven, self-validating protocols for its application in drug discovery.

Structural Determinants of Solubility
The unique solubility profile of 1-Boc-azetidine-3-carboxaldehyde is a direct consequence of its tripartite structure, which balances competing thermod

The tert-Butoxycarbonyl (Boc) Group: This bulky, highly lipophilic moiety dominates the molecule's solvation thermodynamics. It effectively shields t

aqueous solvation, rendering the compound completely insoluble in water[2].

The Azetidine Ring: As a four-membered cyclic amine, the azetidine core is highly strained and polar[3]. While the Boc group prevents aqueous sol

rigid structural vector that enhances the molecule's overall dipole moment, ensuring excellent miscibility in moderately polar organic solvents.

The Aldehyde Moiety: The formyl group acts as a strong hydrogen-bond acceptor and a reactive electrophile[3]. Its polarity works synergistically wi

solubility in polar aprotic solvents like Dimethyl sulfoxide (DMSO), which is critical for nanoscale high-throughput screening[4].
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Fig 1. Structural determinants dictating the solubility profile of Boc-protected azetidine aldehydes.
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Understanding the macroscopic properties of 1-Boc-azetidine-3-carboxaldehyde is essential for proper storage and reaction design. The compound is

slightly yellow clear liquid[1].

Property Value

Chemical Name 1-(tert-Butoxycarbonyl)azetidine-3-carboxaldehyde

CAS Number 177947-96-5

Molecular Formula C9H15NO3

Molecular Weight 185.22 g/mol [1]

Appearance Colorless to slightly yellow clear liquid[1]

Boiling Point 82 °C at 2 mmHg[1]

Density ~1.188 g/cm³[5]

Solubility Profile Soluble in DCM, EtOAc, DMSO, THF, Dioxane; Insoluble in water[2

Storage Conditions Store at 2 - 8 °C or -20 °C under inert gas to prevent oxidation[1],[6

Solubility-Driven Synthetic Workflows
The solubility profile of 1-Boc-azetidine-3-carboxaldehyde heavily influences solvent selection in complex synthetic workflows.

Reductive Amination in Drug Discovery
In the synthesis of Menin-Mixed Lineage Leukemia (Menin-MLL) protein-protein interaction inhibitors (such as the highly potent M-89), 1-Boc-azetidin

a rigid, functionalized linker[7]. The reaction is optimally performed in a 1:1 mixture of Dichloromethane (DCM) and Glacial Acetic Acid (AcOH)[8].

Causality of Solvent Choice: DCM provides the necessary solvating power for the highly lipophilic Boc-azetidine-aldehyde. Conversely, AcOH ensu

amine starting materials by forming transient acetate salts[9]. Furthermore, AcOH acts as a mild acid catalyst to drive imine formation without being

cleavage of the acid-sensitive Boc protecting group[10].

Direct-to-Biology (D2B) PROTAC Synthesis
For PROTAC synthesis, direct-to-biology workflows require reactions to be run in DMSO to allow immediate biological evaluation without intermediate

Boc-azetidine-3-carboxaldehyde in DMSO allows for nanoscale high-throughput synthesis. In these environments, picoline borane is often utilized as 

stability and superior solubility in DMSO compared to traditional borohydrides[4].
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1. Substrate Preparation
Dissolve amine in DCM/AcOH (1:1)

2. Aldehyde Addition
Add 1-Boc-azetidine-3-carboxaldehyde

3. Imine Formation
Stir 10 min at RT (LCMS Check)

4. Reduction
Add NaBH(OAc)3, stir overnight

5. Quench & Extract
Sat. NaHCO3 quench, EtOAc extraction
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Fig 2. Optimized reductive amination workflow maximizing solubility and intermediate stability.

Step-by-Step Experimental Protocol: Reductive Amination
The following methodology is adapted from the optimized synthesis of Menin inhibitors, utilizing a self-validating framework to ensure high yields and 

intermediates[7],[9].

Materials Required:

Amine substrate (1.0 equiv)

1-Boc-azetidine-3-carboxaldehyde (4.0 equiv)[7]

Sodium triacetoxyborohydride, NaBH(OAc)₃ (8.0 equiv)[7]

Solvent: Dichloromethane (DCM) / Glacial Acetic Acid (AcOH) (1:1 v/v)

Saturated aqueous NaHCO₃

Ethyl Acetate (EtOAc)

Methodology:

Substrate Solvation: Dissolve the amine substrate (e.g., 1.24 mmol) in 6 mL of a 1:1 mixture of DCM and AcOH[7].

Causality: This specific solvent ratio ensures complete dissolution of both the polar amine and the lipophilic aldehyde, while establishing the optim

Aldehyde Addition: Add 1-Boc-azetidine-3-carboxaldehyde (920 mg, 4.96 mmol) to the stirring solution at room temperature[8].

Imine Formation & Validation: Stir the reaction mixture for 10 minutes[9].

Self-Validating Check: Withdraw a 5 µL aliquot, dilute in MeOH, and analyze via LCMS. The mass of the intermediate imine should be the domin

until the primary amine is fully consumed.

Reduction: Once imine formation is confirmed, slowly add NaBH(OAc)₃ (2.10 g, 9.92 mmol) in small portions to manage any mild exotherm[8].
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Causality: NaBH(OAc)₃ is selected over NaBH₄ because it is stable in acetic acid and selectively reduces the protonated imine without reducing 

Reaction Completion: Allow the reaction to stir overnight at room temperature[7].

Quenching & Extraction: Slowly quench the reaction by adding saturated aqueous NaHCO₃ until CO₂ evolution ceases and the aqueous layer reac

layer three times with EtOAc.

Drying & Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude

derivative[10].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and

researchers to drive progress in science and industry.
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